molecular formula C16H17F2N3O3S B2358391 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893923-65-4

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Cat. No. B2358391
M. Wt: 369.39
InChI Key: JTOAQZZJKYZZMH-UHFFFAOYSA-N
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Description

“N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” is a chemical compound1. However, the detailed description of this compound is not readily available in the searched resources.



Synthesis Analysis

The synthesis analysis of the compound is not available in the searched resources. The synthesis of a compound typically involves a series of chemical reactions, purification processes, and characterization techniques. It’s important to note that the synthesis process can vary greatly depending on the complexity of the molecule and the starting materials available.



Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure analysis for “N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” is not available in the searched resources.



Chemical Reactions Analysis

The chemical reactions analysis of a compound involves studying the transformations it undergoes when it reacts with other substances. This can include studying its reactivity, the mechanisms of its reactions, and the products formed. Unfortunately, the specific chemical reactions analysis for “N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” is not available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” are not available in the searched resources.


Scientific Research Applications

Antioxidant Activity

Research has shown that compounds with tert-butyl groups, similar to the one , exhibit significant antioxidant properties. For example, a study synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and tested their antioxidant properties, demonstrating notable free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Catalytic Applications

In the realm of catalysis, compounds featuring tert-butyl groups have been utilized effectively. For instance, iron(III) and cobalt(III) complexes with Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde were synthesized and found to catalyze the microwave-assisted oxidation of alcohols, achieving high yields and turnover numbers (Sutradhar et al., 2016).

Enhancement of Gas Permeation Properties

The introduction of tert-butyl groups into polymers like polybenzimidazole has shown to enhance gas permeation properties. Such modifications resulted in amorphous polymers with improved permeability and selectivity for industrial gas pairs, making them potential candidates for gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).

Small Molecule Fixation

Bifunctional frustrated pyrazolylborane Lewis pairs, featuring tert-butyl groups, have been employed for small molecule fixation. This includes reactions with carbon dioxide and other small molecules, leading to the formation of zwitterionic, bicyclic boraheterocycles, suggesting potential applications in carbon capture and storage technologies (Theuergarten et al., 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers in handling, storage, and use. This can include toxicity information, handling precautions, and disposal methods. Unfortunately, the specific safety and hazards information for “N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” is not available in the searched resources.


Future Directions

The future directions of a compound can involve potential applications, ongoing research, and areas of interest for future study. Unfortunately, the specific future directions for “N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide” are not available in the searched resources.


Please note that this analysis is based on the information available in the searched resources and may not be comprehensive. For a more detailed analysis, it would be advisable to consult scientific literature or a subject matter expert.


properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-16(2,3)21-14(10-7-25(23,24)8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOAQZZJKYZZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

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